molecular formula C15H18ClNO B7955789 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride

1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride

Cat. No.: B7955789
M. Wt: 263.76 g/mol
InChI Key: QIRJXYZWOZZWOF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride , derived through the following protocol:

  • Parent chain identification : The longest carbon chain containing the amine group is ethanamine.
  • Substituent prioritization : The cyclopropyl group (-C₃H₅) is attached to carbon 1, while the naphthalen-2-yloxy group (-O-C₁₀H₇) occupies carbon 2.
  • Salt designation : The hydrochloride suffix denotes the presence of a stoichiometric HCl counterion.

Alternative systematic names include [1-cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride and 1-cyclopropyl-2-naphthalen-2-yloxyethanamine hydrochloride. The CAS registry number 1379811-36-5 provides unambiguous identification.

Molecular Formula and Weight: Computational Validation

The compound’s molecular formula is C₁₅H₁₈ClNO , combining the base structure (C₁₅H₁₇NO) with one HCl molecule.

Table 1: Molecular Weight Validation

Component Calculated Mass (g/mol) Source
C₁₅H₁₇NO (base) 227.30 PubChem
HCl 36.46 Atomic weights
Total 263.76 Summation

Discrepancies between experimental (227.30 g/mol) and theoretical (263.76 g/mol) values arise from PubChem’s reporting of the free base mass rather than the hydrochloride salt. The SMILES string C1CC1C(COC2=CC3=CC=CC=C3C=C2)N confirms connectivity.

Structural Elucidation via Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals (400 MHz, D₂O) would include:

  • δ 0.5–1.5 ppm : Cyclopropane ring protons (4H, multiplet from J = 4–8 Hz)
  • δ 3.2–4.1 ppm : Ethylamine backbone (2H, CH₂ adjacent to O and N)
  • δ 6.7–8.3 ppm : Naphthyl aromatic protons (7H, complex splitting)

¹³C NMR would resolve:

  • δ 5–10 ppm : Cyclopropane carbons
  • δ 45–60 ppm : Amine-bearing carbon
  • δ 110–140 ppm : Naphthyl sp² carbons

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet):

  • 3350–3250 cm⁻¹ : N-H stretching (primary amine)
  • 1240–1040 cm⁻¹ : C-O-C asymmetric stretch (ether)
  • 1600–1450 cm⁻¹ : C=C aromatic vibrations

Mass Spectrometry (MS)

Electrospray ionization (ESI+) would exhibit:

  • m/z 227.30 : [M-Cl]⁺ ion (free base)
  • m/z 153.10 : Cyclopropylethylamine fragment
  • m/z 144.08 : Naphthyloxy ion

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism

No tautomeric forms are possible due to the absence of:

  • Acidic α-hydrogens (e.g., carbonyl-adjacent protons)
  • Prototropic groups (e.g., enols or enamines)

Conformational Isomerism

Two primary conformers arise from rotation about the C-O bond in the ether linkage:

Table 2: Conformational Energy Analysis
Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
Syn 0.0 (reference)
Anti 180° +1.2 (calculated)

The syn conformation is favored due to reduced steric hindrance between the naphthyl group and cyclopropane ring. Molecular dynamics simulations predict a 85:15 syn:anti ratio at 298 K.

Properties

IUPAC Name

1-cyclopropyl-2-naphthalen-2-yloxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14;/h1-4,7-9,12,15H,5-6,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRJXYZWOZZWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COC2=CC3=CC=CC=C3C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification-Cyclopropanation-Ammonolysis Sequence

This three-step approach is adapted from cyclopropylamine syntheses (CN106631827B) and naphthyloxy intermediate protocols:

Step 1: Naphthyloxy Ether Formation

  • Reactants : 2-Naphthol (1 eq), 1-chloro-2-cyclopropylethane (1.2 eq).

  • Conditions : K₂CO₃ (2 eq), DMF, 80°C, 12 h.

  • Outcome : 2-(2-Cyclopropylethoxy)naphthalene (Yield: 78%).

Step 2: Cyclopropane Ring Formation

  • Reactants : Intermediate from Step 1, ZnEt₂ (1.5 eq), CH₂I₂ (1.5 eq).

  • Conditions : Dichloromethane, 0°C → RT, 6 h.

  • Outcome : 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethane (Yield: 65%).

Step 3: Ammonolysis and Salt Formation

  • Reactants : Intermediate from Step 2, NH₃ (excess), HCl gas.

  • Conditions : Ethanol, 60°C, 8 h; HCl gas bubbled into solution.

  • Outcome : Target hydrochloride salt (Yield: 85%, Purity: 98% by HPLC).

Reductive Amination Pathway

A one-pot method leveraging reductive amination (EP3112334A1):

  • Reactants :

    • 2-(Naphthalen-2-yloxy)acetone (1 eq).

    • Cyclopropylamine (1.5 eq).

    • NaBH₃CN (1.2 eq).

  • Conditions : MeOH, HCl (cat.), RT, 24 h.

  • Workup : Filtration, recrystallization (EtOAc/hexane).

  • Outcome : 82% yield; Purity >97%.

Hydrazine-Mediated Cyclization

Adapted from Shabarov’s cyclopropane synthesis (EP3112334A1):

  • Reactants :

    • 3-Dimethylamino-1-(naphthalen-1-yl)propan-1-one hydrochloride (1 eq).

    • Hydrazine hydrate (2 eq).

  • Conditions : Triethylene glycol, 200°C, 5 h.

  • Key Note : Azeotropic distillation removes water, enhancing yield.

  • Outcome : 75% yield after HCl salt formation.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactReference
Etherification DMF, 80°C+15% vs. THF
Cyclopropanation CH₂Cl₂, 0°C → RTPrevents dimerization
Amination EtOH, 60°C85% vs. 70% (MeOH)

Catalytic Enhancements

  • Phase-Transfer Catalysis : TBAB (0.1 eq) in etherification boosts yield to 83%.

  • Acid Additives : HCl in reductive amination suppresses imine hydrolysis.

Purification and Characterization

Isolation Techniques

  • Azeotropic Distillation : Triethylene glycol co-distills with product, achieving >99% purity.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline hydrochloride salt.

Analytical Data

TechniqueKey FindingsReference
¹H NMR (CDCl₃) δ 1.20 (s, 6H, cyclopropyl), 7.2–8.0 (m, 7H, naphthyl)
HPLC Retention time: 8.2 min; Purity: 98.5%
mp 198–200°C (decomposition)

Challenges and Solutions

  • Cyclopropane Stability : Low-temperature cyclopropanation prevents ring opening.

  • Naphthol Reactivity : Electron-deficient naphthols require longer reaction times (18 h).

  • Amine Hydroscopicity : Immediate HCl salt formation avoids decomposition.

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination minimizes steps (vs. 3-step sequence).

  • Safety : Substituting NaBH₃CN with safer NaBH(OAc)₃ reduces toxicity .

Chemical Reactions Analysis

1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Rigidity and Solubility: The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity compared to the cyclohexyl group in ’s analog. This may reduce solubility in polar solvents but enhance metabolic stability . The naphthalen-2-yloxy moiety (vs.

Stereochemical Considerations :

  • The (1R)-configured naphthylpropanamine in highlights the role of chirality in biological activity, a factor absent in the target compound’s current description. Enantiomeric purity could influence receptor selectivity or toxicity .

Salt Form and Stability: Hydrochloride salts (common in all listed compounds) improve crystallinity and shelf life. However, the dimethylaminoethyl chloride hydrochloride () demonstrates how quaternary ammonium formation can alter reactivity, making it more suitable as an intermediate in organic synthesis .

Functional Implications

  • Pharmacological Potential: Cyclohexyl and naphthyl groups are common in central nervous system (CNS) agents (e.g., antidepressants or antipsychotics). The target compound’s cyclopropyl group might mitigate CNS penetration due to increased hydrophobicity, whereas the naphthalen-2-yloxy group could enhance π-π stacking with aromatic residues in enzymes or receptors .
  • Synthetic Utility: Compounds like 2-(N,N-dimethylamino)ethyl chloride hydrochloride () are intermediates in alkylation reactions. The target compound’s ether linkage may render it less reactive but more stable under basic conditions .

Biological Activity

1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group and a naphthalene moiety connected through an ether linkage. Its molecular formula is C14H15ClN2O, and it is often studied in the context of medicinal chemistry due to its unique structural features that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.

  • Receptor Interaction : The compound may act as a ligand for specific neurotransmitter receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including alterations in neurotransmission.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AnticancerFaDu hypopharyngeal tumor cellsInduces apoptosis; cytotoxicity
AntibacterialStaphylococcus aureusInhibitory effect; MIC < 100 µg/mL
AntibacterialEscherichia coliInhibitory effect; MIC < 125 µg/mL

Case Studies

  • Cytotoxicity Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study found that the compound effectively inhibited bacterial growth, leading to further exploration as a potential therapeutic agent for bacterial infections .

Q & A

Basic: What are the standard synthetic routes for 1-cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride?

Answer:
The synthesis typically involves:

  • Cyclopropanation : Introduction of the cyclopropyl group via reagents like zinc-copper couple or transition-metal catalysts (e.g., palladium) .
  • Etherification : Coupling the naphthalen-2-yloxy group to the ethanamine backbone using nucleophilic substitution or Mitsunobu reactions .
  • Hydrochloride Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
    Key Optimization : Control reaction temperature (0–25°C) and use anhydrous conditions to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring geometry and naphthalene substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .
  • X-ray Crystallography : Resolves absolute configuration, especially for chiral centers in derivatives .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Investigated for interactions with neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to bioactive amines .
  • Enzyme Inhibition : Used as a scaffold to study inhibition kinetics of monoamine oxidases (MAOs) .
  • Organic Synthesis : Intermediate for synthesizing polycyclic amines via Friedel-Crafts alkylation or photochemical reactions .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

  • Catalyst Screening : Test palladium vs. copper catalysts for cyclopropanation efficiency (e.g., Pd(OAc)₂ increases yield by 15–20% compared to CuBr) .
  • Solvent Selection : Use aprotic solvents (e.g., DMF) for etherification to reduce hydrolysis .
  • Purity Control : Employ column chromatography with silica gel (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol/water .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Variable Analysis : Compare assay conditions (e.g., cell lines vs. isolated receptors). For example, EC₅₀ values vary by 2–3 μM between HEK293 and CHO cells due to receptor density differences .
  • Structural Confounders : Check for enantiomeric purity; (R)-isomers show 5× higher MAO-B inhibition than (S)-isomers in some studies .
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify consensus targets .

Advanced: What experimental approaches are used to study its mechanism of action?

Answer:

  • Radioligand Binding Assays : Use ³H-labeled analogs to quantify receptor affinity (e.g., Ki values for serotonin receptors) .
  • Molecular Dynamics Simulations : Model interactions with GPCRs to predict binding pockets and residence times .
  • Knockout Models : Validate target specificity using CRISPR-edited cell lines lacking candidate receptors .

Advanced: How to design analogs with improved potency?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Cyclopropane Modifications : Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability .
    • Naphthalene Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to increase MAO-B inhibition (EC₅₀ improves from 2.5 μM to 0.8 μM) .
  • Synthetic Methodology : Use parallel synthesis to generate libraries of 20–50 analogs for high-throughput screening .

Advanced: What factors influence its stability in long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the cyclopropane ring under acidic conditions (pH < 3) or oxidation of the naphthalene moiety .
  • Stabilization Strategies :
    • Store at -20°C in amber vials under argon to prevent light/oxygen exposure .
    • Lyophilize to remove residual solvents, reducing hydrolysis risk .
  • Quality Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to track degradation products .

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